6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine structure elucidation
6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine
Abstract
The robust and unambiguous determination of a molecule's chemical structure is the bedrock of all subsequent research and development, particularly within the pharmaceutical sciences. This guide provides a comprehensive, methodology-focused walkthrough for the complete structure elucidation of 6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine (CAS: 52559-17-8), a heterocyclic compound representative of a scaffold with significant biological interest.[1][2] We will move beyond a simple listing of techniques, instead detailing the strategic integration of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy, culminating in the definitive confirmation by single-crystal X-ray diffraction. Each section is grounded in authoritative principles and provides field-proven protocols for researchers, chemists, and drug development professionals.
Introduction: The Imperative for Structural Certainty
6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine belongs to the imidazopyridine family, a class of fused heterocyclic systems that are of paramount importance in medicinal chemistry. These scaffolds are structurally related to purines and are featured in compounds with a wide array of pharmacological activities, including anticancer and antimicrobial properties.[1][3] Given that a molecule's three-dimensional architecture dictates its biological function, the precise and unequivocal confirmation of its structure is not merely an academic exercise—it is a critical prerequisite for meaningful structure-activity relationship (SAR) studies, patent filings, and regulatory submissions.
This guide outlines a multi-pronged analytical strategy, demonstrating how orthogonal techniques are synergistically employed to build a complete and validated structural picture, from basic connectivity to stereochemistry.
The Integrated Analytical Workflow
No single technique provides all the necessary information for complete structure elucidation. A robust strategy relies on integrating data from multiple orthogonal sources. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy maps the precise connectivity of the atoms. Finally, X-ray crystallography offers an unambiguous snapshot of the molecule's three-dimensional arrangement in the solid state.
Mass Spectrometry: Defining the Molecular Formula
The first step in identifying an unknown compound is to determine its molecular weight and, ideally, its elemental composition. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI) for polar molecules like the target compound, is the method of choice.[4]
Causality of Experimental Choice: ESI is a soft ionization technique that minimizes fragmentation, ensuring a prominent molecular ion peak ([M+H]⁺), which is critical for determining the molecular weight. The high resolution of an Orbitrap or TOF analyzer allows for mass measurement with enough accuracy (typically < 5 ppm) to deduce a unique elemental formula.
A key diagnostic feature for this specific molecule is the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[5] This results in a characteristic isotopic pattern for the molecular ion. The primary molecular ion peak (M) will be accompanied by a secondary peak (M+2) at two mass units higher, with an intensity that is approximately one-third that of the M peak.[6][7] This signature is a powerful confirmation of the presence of a single chlorine atom.
Table 1: Expected HRMS Data
| Parameter | Expected Value | Rationale |
|---|---|---|
| Molecular Formula | C₆H₅ClN₄ | --- |
| Monoisotopic Mass | 168.0257 | Calculated for C₆H₅³⁵ClN₄ |
| [M+H]⁺ (HRMS) | 169.0330 | Protonated molecular ion |
| [M+2+H]⁺ (HRMS) | 171.0300 | Protonated ion with ³⁷Cl isotope |
| Intensity Ratio | ~3:1 | Natural abundance of ³⁵Cl vs. ³⁷Cl[5] |
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid. The acid ensures efficient protonation for positive ion mode detection.
-
Instrument Calibration: Calibrate the mass spectrometer using the manufacturer's specified calibration solution immediately prior to analysis to ensure high mass accuracy.
-
Method Parameters (ESI+):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 - 4.0 kV
-
Drying Gas (N₂): Flow rate of 8-10 L/min at 300-350 °C
-
Mass Range: m/z 50 - 500
-
Analyzer Mode: High Resolution (>60,000 FWHM)
-
-
Data Acquisition: Infuse the sample at a flow rate of 5-10 µL/min. Acquire spectra for 1-2 minutes.
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition. Verify the presence and correct intensity ratio (~3:1) of the [M+2+H]⁺ isotopic peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. A combination of ¹H, ¹³C, and 2D NMR experiments provides information on the number and type of protons and carbons, their chemical environments, and their connectivity.
Causality of Experimental Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice. Its high polarity effectively dissolves the amine-containing heterocyclic compound, and its proton signal (δ ~2.50 ppm) does not obscure key regions of the spectrum.[8] Amine (N-H) protons are often broad and may exchange with trace water in the solvent; observing them in DMSO-d₆ is generally more reliable than in other solvents like CDCl₃.
Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆):
-
Amine Protons (-NH₂): A broad singlet, likely in the δ 6.0-8.0 ppm region, corresponding to two protons. Broadness is due to quadrupole coupling with the ¹⁴N nucleus and potential chemical exchange.
-
Imidazole Proton (-NH): A very broad singlet, potentially further downfield (δ > 12 ppm), corresponding to one proton.
-
Aromatic Protons (C-H): The structure has two aromatic protons. One is on the imidazole ring (C2-H) and one is on the pyridine ring (C7-H). They will appear as singlets, likely in the δ 7.5-8.5 ppm region. 2D NMR (HSQC/HMBC) would be required to assign them unambiguously.
Expected ¹³C NMR Spectrum (100 MHz, DMSO-d₆):
-
The molecule has 6 carbon atoms, and due to molecular symmetry, all 6 should be unique.
-
Aromatic Carbons: Expect 6 distinct signals in the δ 110-160 ppm range. Carbons bonded to nitrogen will be shifted further downfield.
Table 2: Predicted NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| ¹H | > 12 | very broad singlet | 1H | Imidazole N-H |
| ¹H | ~8.2 | singlet | 1H | Aromatic C-H |
| ¹H | ~7.8 | singlet | 1H | Aromatic C-H |
| ¹H | ~7.0 | broad singlet | 2H | Amine -NH₂ |
| ¹³C | 150-160 | - | - | C4 (bearing -NH₂) |
| ¹³C | 140-150 | - | - | C2, C5a, C7a |
| ¹³C | 115-125 | - | - | C6 (bearing -Cl) |
| ¹³C | 110-120 | - | - | C7 |
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of DMSO-d₆. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the probe.
-
Acquire a standard ¹H spectrum with a 90° pulse, a relaxation delay of 2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans (~1024 or more) and a longer relaxation delay may be required.
-
Reference the spectrum to the DMSO solvent peak at δ 39.52 ppm.[8]
-
-
2D NMR (Optional but Recommended): Acquire HSQC and HMBC spectra to correlate proton signals with their directly attached carbons (HSQC) and to establish long-range (2-3 bond) C-H connectivities (HMBC), which is crucial for unambiguously assigning the isomeric structure.
Infrared (IR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy provides a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Causality of Experimental Choice: Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation and is ideal for solid powders.[9] It provides high-quality, reproducible spectra without the need for preparing KBr pellets.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3100 | N-H Stretch (multiple bands, broad) | Amine (-NH₂) and Imidazole (N-H) |
| 3100 - 3000 | C-H Stretch (aromatic) | Imidazole and Pyridine rings |
| 1650 - 1580 | N-H Bend (scissoring) | Primary Amine |
| 1600 - 1450 | C=C and C=N Stretch | Aromatic Rings |
| 850 - 750 | C-Cl Stretch | Chloro-substituent |
Protocol 3: FTIR Spectroscopy
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory. This is critical to subtract atmospheric CO₂ and H₂O signals.
-
Sample Application: Place a small, representative amount of the solid sample onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm, uniform contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum. A typical measurement consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups as listed in Table 3.
Single-Crystal X-ray Diffraction: The Definitive Proof
While the combination of MS and NMR can provide a highly confident proposed structure, only single-crystal X-ray diffraction can provide indisputable proof. This technique maps the electron density of a crystalline sample, revealing the precise three-dimensional coordinates of every atom in the molecule and its arrangement in the crystal lattice.[10]
The major challenge is often growing diffraction-quality single crystals. This typically involves slow evaporation of a solvent, vapor diffusion, or solvent layering techniques.[11]
Protocol 4: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Dissolve the purified compound to near-saturation in a suitable solvent (e.g., methanol, ethanol, or DMF).
-
Employ slow evaporation: leave the vial partially covered in a vibration-free environment for several days to weeks.
-
Alternatively, use vapor diffusion by placing the vial of dissolved compound inside a larger sealed jar containing a more volatile "anti-solvent" (e.g., diethyl ether or hexane).
-
-
Crystal Selection & Mounting: Using a microscope, select a clear, well-formed crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in the diffractometer, which is cooled by a stream of liquid nitrogen (typically 100 K) to minimize thermal motion.
-
An intense beam of monochromatic X-rays is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern (the positions and intensities of thousands of reflections) is recorded by a detector.
-
-
Structure Solution and Refinement:
-
Specialized software is used to solve the "phase problem" and generate an initial electron density map.
-
An atomic model is built into the map and refined using least-squares methods until the calculated diffraction pattern matches the observed data, resulting in a low R-factor (a measure of agreement).
-
Conclusion
The structure elucidation of 6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine is a systematic process that relies on the logical integration of multiple, complementary analytical techniques. By strategically combining high-resolution mass spectrometry to establish the molecular formula, 1D and 2D NMR to map atomic connectivity, and FTIR to confirm functional groups, a confident structural hypothesis can be formed. This hypothesis is then unequivocally validated by the "gold standard" of single-crystal X-ray diffraction. Following the principles and protocols outlined in this guide ensures a rigorous, defensible, and complete characterization essential for advancing research and development in the chemical and pharmaceutical sciences.
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